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Astaxanthin dipalmitate

Cat. No.: B1148412
M. Wt: 1073.7 g/mol
InChI Key: OVCSBYMDXUESFD-XXRXXVCQSA-N
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Description

Overview of Astaxanthin (B1665798) Esters in Biological Systems

Astaxanthin is a lipid-soluble pigment belonging to the xanthophyll class of carotenoids. nih.govnih.gov In nature, astaxanthin is rarely found in its free form. nih.gov It is most commonly found esterified with one or two fatty acids, forming monoesters and diesters, respectively. nih.govbohrium.com This esterification is a naturally occurring process in many organisms that synthesize astaxanthin, such as the microalga Haematococcus pluvialis. mdpi.commdpi.com In H. pluvialis, astaxanthin is predominantly stored in lipid bodies as monoesters (around 70-72%) and diesters (around 25-27.5%), with only a small fraction existing as free astaxanthin. mdpi.commdpi.com

The biosynthesis of astaxanthin esters is an area of active investigation. Studies have identified that enzymes such as diacylglycerol acyltransferases are involved in this process in organisms like Schizochytrium sp. nih.gov This enzymatic esterification is a key step in the accumulation and storage of astaxanthin in these biological systems. nih.gov

Significance of Astaxanthin Dipalmitate as a Research Subject

This compound, the diester formed from astaxanthin and two molecules of palmitic acid, is a particularly significant subject of research for several reasons. Palmitic acid is one of the predominant fatty acids found esterified to astaxanthin in natural sources like H. pluvialis. wiley.comrsc.org This natural abundance makes this compound a relevant compound for studying the properties and functions of naturally occurring astaxanthin esters.

The dipalmitate esterification significantly increases the lipophilicity of the astaxanthin molecule, which in turn influences its stability and solubility in lipids. cymitquimica.com This enhanced stability makes this compound a favorable compound for investigation in various applications. cymitquimica.com Researchers are exploring its biochemical properties and potential applications where its increased stability and bioavailability may offer advantages over the free form of astaxanthin. cymitquimica.com

Furthermore, the synthesis of this compound serves as a model for understanding the chemical esterification of carotenoids. rsc.orggoogle.com The direct esterification of astaxanthin with long-chain fatty acids like palmitic acid has been a subject of chemical research, with various methods being explored to achieve efficient synthesis. rsc.orggoogle.com The study of this compound and other specific esters is crucial for developing a deeper understanding of the structure-function relationships of carotenoid esters and for unlocking their full potential in various scientific and industrial fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H112O6 B1148412 Astaxanthin dipalmitate

Properties

IUPAC Name

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSBYMDXUESFD-XXRXXVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Biosynthesis of Astaxanthin Dipalmitate

Chemical Synthesis Pathways of Astaxanthin (B1665798) Dipalmitate

The laboratory synthesis of astaxanthin dipalmitate can be achieved through several distinct chemical routes. These methods offer controlled environments for producing specific astaxanthin esters.

Esterification of Astaxanthin with Fatty Acid Chlorides

A primary method for synthesizing this compound is the direct esterification of astaxanthin with palmitoyl (B13399708) chloride, the acyl chloride derived from palmitic acid. This reaction is typically conducted in an organic solvent in the presence of a nitrogen-containing base, such as pyridine (B92270) or methyl imidazole. google.comrsc.org The base acts as a catalyst and scavenges the hydrochloric acid byproduct formed during the reaction. google.com

This process allows for the formation of astaxanthin mono- and diesters. rsc.org By controlling the molar ratio of the reactants, the synthesis can be directed towards the desired product. For instance, using a molar excess of palmitoyl chloride relative to astaxanthin favors the formation of the dipalmitate ester. google.com This method is considered a cost-effective and time-saving approach for producing long-chain fatty acid diesters of astaxanthin. google.com

Table 1: Key Components in the Esterification of Astaxanthin with Palmitoyl Chloride

ComponentRole in Synthesis
Astaxanthin The core carotenoid molecule with two hydroxyl groups available for esterification.
Palmitoyl Chloride The acyl chloride that provides the palmitate groups for the ester bonds.
Organic Solvent A medium, such as dichloromethane (B109758), in which the reaction takes place. google.com
Nitrogen-containing base A catalyst and acid scavenger, such as pyridine or methyl imidazole. google.comrsc.org

Oxidation of Zeaxanthin (B1683548) Esters

An alternative synthetic route to this compound begins with the carotenoid zeaxanthin. In this pathway, zeaxanthin is first esterified with palmitic acid to form zeaxanthin dipalmitate. google.comgoogle.com This intermediate is then oxidized to yield this compound. google.comgoogle.com

The oxidation step is crucial and can be accomplished using various oxidizing agents. One documented method involves using pyridinium (B92312) chlorochromate. google.comgoogle.com Another approach uses an aqueous mixture of sodium bisulphite and sodium bromate (B103136) to oxidize zeaxanthin diesters, which has been shown to produce astaxanthin diesters in good yields. rsc.org This multi-step process highlights the structural relationship between zeaxanthin and astaxanthin, which differ by the presence of ketone groups at the 4 and 4' positions on the β-ionone rings. acs.org

Enzymatic Esterification Methodologies

Enzymatic methods provide a milder alternative to purely chemical synthesis for producing astaxanthin esters. These processes utilize enzymes, typically lipases, as biocatalysts to facilitate the esterification reaction. researchgate.net Enzymatic catalysis can be performed at lower temperatures, which helps to avoid the use of aggressive chemical reagents and potentially reduces the formation of unwanted isomers. researchgate.net

Lipases have been successfully used to synthesize various astaxanthin esters. researchgate.net While some enzymatic methods have resulted in modest yields for fatty acyl esters of astaxanthin, they remain a significant area of research. rsc.org The stability and bioavailability of astaxanthin can be influenced by esterification, making enzymatic synthesis a valuable tool for creating specific, high-purity compounds. nih.gov

Biosynthetic Pathways and Esterification in Natural Sources

In nature, this compound and other astaxanthin esters are synthesized by a variety of organisms, primarily microalgae and crustaceans. The biological mechanisms involve complex metabolic pathways and enzymatic reactions.

Microalgal Esterification Mechanisms

The microalga Haematococcus pluvialis is renowned for its ability to accumulate high concentrations of astaxanthin, with the vast majority—over 90%—being in an esterified form. frontiersin.orge-algae.orge-algae.org When subjected to stress conditions like high light or nutrient deprivation, the alga transitions from a green vegetative state to a red cyst stage, during which it produces and stores large quantities of astaxanthin esters. e-algae.org

The biosynthesis is closely linked to fatty acid synthesis. researchgate.net A proposed model for H. pluvialis suggests that β-carotene is synthesized in the chloroplast, then transported to the endoplasmic reticulum where it is converted into astaxanthin. e-algae.org Subsequently, the astaxanthin is esterified with fatty acids and the resulting esters are packaged into cytosolic lipid droplets for storage. frontiersin.orge-algae.org Recent research has identified specific enzymes, such as diacylglycerol acyltransferases (DGATs), as key players in the esterification process in other astaxanthin-producing algae like Schizochytrium sp. and Chromochloris zofingiensis. nih.govacs.org Palmitic acid is one of the common fatty acids found in these esters. researchgate.net

Table 2: Astaxanthin Esterification in Haematococcus pluvialis

Cellular LocationProcess
Chloroplast Synthesis of the precursor, β-carotene. e-algae.org
Endoplasmic Reticulum Conversion of β-carotene to astaxanthin and subsequent esterification. e-algae.org
Cytosolic Lipid Droplets Storage site for the final astaxanthin esters. frontiersin.orge-algae.org

Esterification in Crustacean Metabolism

Crustaceans, such as shrimp, krill, and lobsters, obtain carotenoids from their diet. nih.govube.fr They can either consume organisms that already contain astaxanthin or ingest other carotenoids like β-carotene and zeaxanthin and convert them into astaxanthin through metabolic reactions. nih.govmdpi.com

Within the crustacean body, astaxanthin exists in both a free form and as esters (mono- and diesters) with various fatty acids, including palmitic, oleic, and stearic acids. nih.govmdpi.com These esters are stored in various tissues, including the exoskeleton, eggs, and hemolymph. nih.gov The esterification process is considered a crucial part of astaxanthin metabolism and storage. conicet.gov.ar In some species, such as the shrimp Pandalus borealis, diesters are the predominant form of astaxanthin. researchgate.net The specific fatty acids used for esterification can be selective, with palmitic acid (C16:0) being one of the saturated fatty acids commonly found in these esters. conicet.gov.ar

Extraction and Purification Methodologies for Astaxanthin Dipalmitate

Cell Disruption and Pretreatment Strategies for Esterified Astaxanthin (B1665798) Extraction

The journey to obtaining astaxanthin dipalmitate begins with the crucial step of cell disruption. Haematococcus pluvialis, the richest natural source, develops a thick, three-layered cell wall when accumulating astaxanthin under stress conditions, making it highly resistant to physical and chemical degradation. nih.govmdpi.com Efficient extraction is therefore contingent on effective cell wall rupture.

A variety of physical, chemical, and biological methods have been developed to overcome this barrier. researchgate.net Physical methods like high-pressure homogenization and bead milling are effective but can be energy-intensive. mdpi.comnih.gov Chemical pretreatments offer a different approach. For instance, studies have shown that treating H. pluvialis cells with hydrochloric acid can facilitate up to 86-94% extractability of astaxanthin without altering the ester profile. acs.org The concentration of the acid, temperature, and treatment time are critical parameters for maximizing this yield. acs.org Ionic liquids have also been investigated as a pretreatment, with one study reporting over 80% recovery of astaxanthin when using 1-butyl-3-methylimidazolium chloride under mild conditions. nih.gov

The choice of cell disruption technique can significantly influence the final composition of the extracted astaxanthin, affecting the ratio of free astaxanthin, monoesters, and diesters like this compound. mdpi.com For example, hydrochloric acid pretreatment has been observed to hydrolyze the ester bonds, leading to a higher proportion of free astaxanthin in the extract. mdpi.comnih.gov In contrast, methods like high-pressure microfluidization (HPMF) and multi-enzyme (ME) treatments tend to yield a mixture of free astaxanthin, monoesters, and diesters. mdpi.com

Advanced Extraction Techniques for this compound

Following cell disruption, a range of advanced extraction techniques can be employed to isolate this compound from the cellular matrix. These methods are designed to maximize yield and purity while often minimizing the use of harsh organic solvents.

Solvent-Assisted Extraction Optimization

Conventional solvent extraction remains a widely used method, and its efficiency is heavily dependent on the choice of solvent and extraction conditions. Astaxanthin is a lipophilic compound, making it soluble in various organic solvents and oils. nih.gov Acetone (B3395972) has been identified as a highly effective solvent, with one study reporting 100% recovery of astaxanthin from H. pluvialis that had been pretreated with hydrochloric acid. mdpi.com Other solvents like ethanol (B145695), methanol, and dichloromethane (B109758) have also been used, though with varying degrees of success. mdpi.com

The optimization of solvent extraction involves a careful balance of factors including the solvent-to-biomass ratio, temperature, and extraction time. For example, a study optimizing the extraction of astaxanthin from Corynebacterium glutamicum identified 90% ethanol at 60°C with a specific biomass-to-solvent ratio as the optimal conditions, recovering 94% of the cellular astaxanthin. mdpi.comnih.gov The polarity of the solvent mixture is also a key consideration. A mixture of ethanol and ethyl acetate (B1210297) has been shown to be effective, with the optimal proportion of ethanol being a critical factor in maximizing the yield. semanticscholar.org

Table 1: Comparison of Solvents for Astaxanthin Extraction

Solvent System Source Material Pretreatment Reported Recovery/Yield Reference
Acetone Haematococcus pluvialis Hydrochloric Acid 100% mdpi.com
Ethanol Haematococcus pluvialis Hydrochloric Acid 62.80% mdpi.com
Dichloromethane Haematococcus pluvialis Hydrochloric Acid 49.40% mdpi.com
Methanol Haematococcus pluvialis Hydrochloric Acid 48.27% mdpi.com
90% Ethanol Corynebacterium glutamicum None 94% mdpi.comnih.gov
48% Ethanol in Ethyl Acetate Haematococcus pluvialis Ultrasound 27.58 ± 0.40 mg/g semanticscholar.orgnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO2), is a green and highly selective alternative to traditional solvent extraction. researchgate.net Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the final product. However, astaxanthin's large molecular size and relatively low polarity limit its solubility in pure supercritical CO2. researchgate.netwiley.com

To enhance extraction efficiency, co-solvents or modifiers are often added to the supercritical CO2. Ethanol is a commonly used co-solvent that significantly increases the solubility of astaxanthin. researchgate.netwiley.com Studies have shown that the addition of ethanol can lead to astaxanthin yields of 80-90%. nih.gov The efficiency of SFE is dependent on several factors, including pressure, temperature, CO2 flow rate, and the concentration of the co-solvent. wiley.comresearchgate.net For instance, one study found that an astaxanthin yield of 87.42% could be achieved at a pressure of 43.5 MPa, a temperature of 65°C, and with the use of a co-solvent. researchgate.net Vegetable oils have also been explored as co-solvents in SFE. nih.gov

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two innovative techniques that can significantly enhance the efficiency of astaxanthin extraction. mdpi.com UAE utilizes the mechanical effects of ultrasonic waves to create cavitation bubbles, which upon collapsing near the cell walls, cause cell disruption and facilitate greater solvent penetration. nih.gov This increased contact area between the solvent and the cellular material leads to a faster diffusion of the target compound into the solvent. nih.gov Studies have demonstrated that UAE can be significantly more efficient than conventional extraction methods. nih.gov For example, a study using a mixture of ethanol and ethyl acetate with ultrasound irradiation achieved an astaxanthin yield of 27.58 ± 0.40 mg/g from H. pluvialis. semanticscholar.orgnih.gov The optimization of UAE involves factors such as ultrasonic power, extraction time, and temperature. mdpi.com

MAE utilizes microwave energy to heat the solvent and the biomass, which increases the internal pressure within the cells, leading to cell wall rupture and the release of intracellular components. mdpi.comtandfonline.com This technique can significantly reduce extraction time and solvent consumption. mdpi.com The choice of solvent is crucial in MAE, with acetone often showing high efficiency. mdpi.com Optimization of MAE parameters such as microwave power and extraction time is essential for maximizing yield. One study found that a microwave power of 141 W and an extraction time of 83 seconds were optimal for extracting astaxanthin from H. pluvialis, yielding approximately 594 µg of astaxanthin from 100 mg of dried powder. mdpi.comtandfonline.com

Table 2: Optimized Conditions for UAE and MAE of Astaxanthin

Technique Source Material Optimized Conditions Reported Yield Reference
UAE Haematococcus pluvialis 48.0% ethanol in ethyl acetate, 20:1 liquid-to-solid ratio, 16.0 min, 41.1 °C, 200 W 27.58 ± 0.40 mg/g semanticscholar.orgnih.gov
UAE Shrimp by-products 1:60 by-product to olive oil ratio, 210 min, 60% amplitude 235 ± 4.07 µg/g mdpi.comnih.gov
MAE Haematococcus pluvialis 141 W power, 83 sec extraction time, 9.8 mL solvent volume, 4 extractions 594 ± 3.02 µg/100 mg tandfonline.com
MAE Haematococcus pluvialis (wet) 700 W power, 7 min, 75 °C 12.24 ± 0.54 mg/g wet cell weight nih.gov

Enzymatic Extraction Approaches

Enzymatic extraction offers a mild and specific method for releasing astaxanthin from its cellular matrix. This technique utilizes enzymes to degrade the complex polysaccharides that make up the cell wall of microorganisms like H. pluvialis. nih.gov Cellulases and pectinases are among the enzymes that have been successfully used for this purpose. nih.gov

Research has shown that enzymatic pretreatment can significantly improve the yield of astaxanthin. nih.gov In one study, pectinase-assisted extraction resulted in a 75.30% yield, which was considerably higher than the 67.15% yield obtained with cellulase. nih.gov The effectiveness of enzymatic extraction is influenced by several factors, including the type of enzyme, enzyme concentration, pH, temperature, and hydrolysis time. nih.gov For example, the optimal conditions for pectinase-assisted extraction were found to be a temperature of 55°C, a hydrolysis time of 3 hours, a pH of 4.5, and an enzyme concentration of 0.08%. nih.gov Enzymatic methods can also be combined with other techniques, such as alkaline treatment, to further enhance extraction efficiency. mdpi.com

Chromatographic and Other Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of astaxanthin esters, free astaxanthin, and other carotenoids and lipids. acs.orghku.hk Therefore, purification is a necessary step to isolate this compound. tandfonline.com

Chromatographic techniques are central to the purification of astaxanthin esters. acs.orghku.hk Column chromatography is a common method used for the initial separation of the crude extract. mdpi.comresearchgate.net For instance, silica (B1680970) gel column chromatography can be used to further purify astaxanthin after an initial separation step, achieving purities of up to 99.0%. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating and quantifying different forms of astaxanthin. acs.orghku.hkresearchgate.net Reversed-phase HPLC with a C18 or C30 column is frequently used. acs.orgulpgc.es A gradient elution system with a mobile phase consisting of solvents like methanol, dichloromethane, and water allows for the separation of astaxanthin isomers and its various esters. acs.orghku.hk By collecting the fractions corresponding to this compound, a highly purified product can be obtained. Semipreparative HPLC can be employed to isolate larger quantities of the desired compound. acs.org

Other purification techniques include high-speed counter-current chromatography (HSCCC), which separates compounds based on their partitioning between two immiscible liquid phases, avoiding the use of a solid support. researchgate.net This method has been successfully used to isolate astaxanthin with high purity. researchgate.net

Analytical Characterization of Astaxanthin Dipalmitate

Spectroscopic and Chromatographic Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the analysis of astaxanthin (B1665798) dipalmitate. These methods offer high resolution and sensitivity, allowing for the separation of astaxanthin dipalmitate from free astaxanthin, astaxanthin monopalmitate, and other related carotenoids.

HPLC coupled with a Diode Array Detector (DAD) is a widely used method for the analysis of astaxanthin and its esters. nih.govopenscience.si This technique allows for both quantification and tentative identification based on the retention time and the UV-Vis absorption spectrum provided by the DAD. For this compound, the detection wavelength is typically set around 470-480 nm, which corresponds to the maximum absorbance of the astaxanthin chromophore. researchgate.net

The separation of astaxanthin esters, including the dipalmitate form, is generally achieved using reversed-phase chromatography. C18 and C30 columns are commonly employed, with C30 columns often providing enhanced resolution for carotenoid isomers and esters. researchgate.net A gradient elution with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane (B109758) is frequently used to effectively separate the nonpolar diesters from the more polar monoesters and free astaxanthin. lcms.cz

ParameterTypical Value/ConditionSource
Column C30 reversed-phase, 5 µm researchgate.net
Mobile Phase Gradient of Methanol/MTBE/Water scribd.com
Flow Rate 0.8 - 1.0 mL/min scribd.com
Detection DAD, 470-480 nm researchgate.net
Injection Volume 10 - 20 µL nih.gov

This table represents typical parameters for the analysis of astaxanthin esters. Specific conditions may vary depending on the exact analytical method and instrumentation.

RP-UHPLC is a more recent advancement that offers faster analysis times and improved resolution compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). When coupled with a Photodiode Array (PDA) detector, RP-UHPLC provides high-quality spectral data for peak identification and purity assessment.

The analysis of this compound and its degradation products has been successfully performed using RP-UHPLC-PDA, often in conjunction with mass spectrometry (MS) for definitive identification. nih.gov The chromatographic principles are similar to HPLC, employing reversed-phase columns and gradient elution. The enhanced efficiency of UHPLC allows for better separation of complex mixtures and the detection of trace impurities.

ParameterTypical Value/ConditionSource
Column C18, sub-2 µm nih.gov
Mobile Phase Gradient of Methanol/Ammonium Acetate (B1210297) nih.gov
Flow Rate 0.3 - 0.5 mL/min nih.gov
Detection PDA, spectral range 200-600 nm nih.gov
Column Temperature 25 - 35 °C nih.gov

This table represents typical parameters for the analysis of astaxanthin isomers and esters. Specific conditions may vary depending on the exact analytical method and instrumentation.

Isomeric Configuration Analysis in this compound (e.g., cis-trans equilibrium)

Astaxanthin, due to its long polyene chain, can exist in different geometric isomeric forms, primarily as the all-trans isomer and various cis isomers (e.g., 9-cis and 13-cis). researchgate.netresearchgate.net The all-trans isomer is the most thermodynamically stable and abundant form in nature. However, exposure to heat, light, and certain solvents can lead to isomerization, resulting in a mixture of cis and trans isomers. nih.gov It is important to analyze the isomeric configuration of this compound as the different isomers may exhibit varying biological activities. researchgate.net

The esterification of astaxanthin with palmitic acid to form this compound does not alter the potential for cis-trans isomerization of the conjugated polyene backbone. Therefore, this compound can also exist in all-trans and various cis configurations.

The separation and quantification of these isomers are typically achieved using specialized chromatographic techniques. Normal-phase HPLC with a silica-based column or reversed-phase HPLC with a C30 column can effectively separate the different geometric isomers. researchgate.netwaters.com The identification of each isomer is based on its characteristic retention time and UV-Vis spectrum. The cis isomers typically have a lower retention time and exhibit a characteristic "cis-peak" in their UV-Vis spectrum at a shorter wavelength compared to the main absorption peak. researchgate.net

IsomerTypical Elution Order (Reversed-Phase)Key Spectral Feature
13-cisFirst"cis-peak" around 370 nm
9-cisSecondLess pronounced "cis-peak"
all-transLastNo significant "cis-peak"

The exact elution order and spectral characteristics can vary depending on the chromatographic conditions.

Assessment of Esterification Degree and Purity

Chromatographic methods such as HPLC and UHPLC are the primary tools for this assessment. By using a suitable chromatographic method, it is possible to separate and quantify free astaxanthin, the monopalmitate ester, and the dipalmitate diester in a single run. scribd.com The relative peak areas of these three compounds can be used to calculate the esterification degree.

For a comprehensive purity analysis, the chromatogram is examined for any additional peaks. These could correspond to other carotenoids, degradation products, or residual reactants from synthesis. The identity of these impurities can be investigated using techniques like mass spectrometry (MS) coupled with chromatography (LC-MS). The purity of this compound is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

A common approach for determining the total astaxanthin content in a sample containing a mixture of esters is to first perform a saponification (hydrolysis) step. researchgate.net This process cleaves the ester bonds, converting all astaxanthin esters to free astaxanthin, which can then be quantified by HPLC against a pure astaxanthin standard. researchgate.net

Biochemical and Molecular Research on Astaxanthin Dipalmitate

Enzymatic Hydrolysis and De-esterification Processes of Astaxanthin (B1665798) Dipalmitate

The metabolism of astaxanthin dipalmitate, a common esterified form of astaxanthin found in nature, begins with its hydrolysis into free astaxanthin. This crucial step is a prerequisite for its absorption and subsequent bioavailability. The de-esterification is carried out by various enzymes, and its efficiency can be influenced by several factors.

In Vitro Enzymatic Kinetics and Specificity

In vitro studies have provided insights into the enzymatic hydrolysis of astaxanthin esters. While specific kinetic data for purified enzymes on this compound is limited in publicly available literature, research on the saponification of astaxanthin esters from Haematococcus pluvialis extract offers a chemical parallel. The hydrolysis of these esters follows first-order kinetics, with the rate constants being directly proportional to the concentration of the hydrolyzing agent, in this case, sodium hydroxide (B78521) in methanol. dss.go.thnih.gov Higher concentrations of the hydrolyzing agent lead to a faster reaction rate, but also to a significant degradation of the resulting free astaxanthin. dss.go.thnih.gov This suggests that a balance is necessary to achieve complete hydrolysis while minimizing degradation.

Enzymatic studies have demonstrated the potential of various lipases to hydrolyze astaxanthin esters. For instance, cholesterol esterase has been utilized as a digestive enzyme for the de-esterification of astaxanthin esters in laboratory settings. researchgate.net Furthermore, screening of eight fungal lipases revealed that five could effectively hydrolyze astaxanthin esters from Haematococcus pluvialis extracts. dntb.gov.ua Among these, an alkaline lipase (B570770) from Penicillium cyclopium showed the highest efficiency. dntb.gov.ua The optimization of this enzymatic hydrolysis identified factors such as pH, temperature, reaction time, and lipase dosage as critical for maximizing the yield of free astaxanthin. dntb.gov.ua

Key Factors in the In Vitro Hydrolysis of Astaxanthin Esters
FactorObservationReference
Hydrolyzing Agent ConcentrationHigher concentration increases hydrolysis rate but also astaxanthin degradation. dss.go.thnih.gov
TemperatureHigher temperatures should be avoided to minimize astaxanthin degradation. dss.go.thsemanticscholar.org
Enzyme TypeFungal lipases, such as that from Penicillium cyclopium, have shown high efficiency. dntb.gov.ua
pHOptimal pH is crucial for maximizing enzymatic hydrolysis. dntb.gov.ua

In Vivo Hydrolytic Fate in Animal Models (e.g., intestinal esterase activity)

In animal models, the hydrolysis of dietary astaxanthin esters is a critical step for absorption. It is generally accepted that esterified astaxanthin must be hydrolyzed into its free form by intestinal esterases before it can be absorbed by the intestinal mucosa. mdpi.com This process is thought to be a limiting factor in the bioavailability of astaxanthin from esterified sources. nih.gov

The specific enzymes responsible for this hydrolysis in the gastrointestinal tract are believed to be pancreatic lipases and cholesterol esterases. researchgate.net The activity of these intestinal esterases can vary, potentially impacting the efficiency of de-esterification and, consequently, the amount of free astaxanthin available for absorption. For instance, research in rainbow trout suggests a limited capacity of intestinal esterases to hydrolyze this compound, which may lead to lower uptake compared to free astaxanthin. nih.gov

The hydrolytic fate of this compound is also influenced by its transit time through the gastrointestinal tract, as this determines the duration of its exposure to digestive enzymes. plymouth.ac.uk Regional variations in esterase activity along the intestine could further contribute to the extent of hydrolysis. plymouth.ac.uk

Bioavailability and Absorption Research of Esterified Astaxanthin

The bioavailability of astaxanthin is significantly influenced by its chemical form, with numerous studies comparing the absorption of esterified astaxanthin, such as the dipalmitate form, to that of free astaxanthin.

Comparative Bioavailability Studies of Esterified vs. Free Astaxanthin in Animal Models

Comparative studies in animal models have yielded varied results regarding the bioavailability of esterified versus free astaxanthin. Some research suggests that esterified astaxanthin exhibits higher bioavailability. researchgate.netnih.gov For example, a study on mice demonstrated that those administered esterified astaxanthin had higher tissue astaxanthin levels compared to those given the non-esterified form. nih.gov This aligns with the general observation for some carotenoids that the esterified form can lead to better absorption. nih.gov

Conversely, other studies, particularly in aquatic animals, have indicated that free astaxanthin may be more readily absorbed. Research on rainbow trout and Atlantic salmon suggests that esterified astaxanthin is not as efficiently absorbed as the unesterified, synthetic form. mdpi.complymouth.ac.uk The extent of esterification has been shown to be negatively correlated with the absorption of astaxanthin. plymouth.ac.uk Despite potential limitations in absorption, the muscle deposition of astaxanthin supplied as esters did not significantly differ from the unesterified form in one study. plymouth.ac.uk

Comparative Bioavailability of Esterified vs. Free Astaxanthin in Animal Models
Animal ModelFindingReference
MiceEsterified astaxanthin led to higher tissue astaxanthin levels. nih.gov
Rainbow Trout (Oncorhynchus mykiss)Synthetic (free) astaxanthin produced more effective coloration than natural (esterified) astaxanthin. mdpi.com
Rainbow Trout (Oncorhynchus mykiss)Esterified astaxanthin is not absorbed as efficiently as unesterified synthetic astaxanthin. plymouth.ac.uk
RatsEsterified forms from microalgae showed superior therapeutic and preventive health potential. ffhdj.com

Mechanisms Influencing Absorption of this compound

The absorption of this compound follows the general pathway of lipid absorption. After ingestion, the ester must first be hydrolyzed to free astaxanthin by intestinal enzymes. researchgate.netmdpi.com The liberated free astaxanthin is then incorporated into mixed micelles along with bile acids, phospholipids, and other dietary lipids. nih.gov The formation of these micelles is crucial for solubilizing the lipophilic astaxanthin and facilitating its transport across the unstirred water layer of the intestinal lumen to the surface of the enterocytes. nih.gov

Several dietary factors can influence the absorption of astaxanthin. The presence of dietary fats is known to enhance its absorption. nih.gov A high-cholesterol diet may also increase carotenoid absorption, likely by stimulating the release of bile acids which are essential for micelle formation. nih.govresearchgate.net Conversely, a low-fat diet can reduce its absorption. nih.gov The absorption of astaxanthin appears to occur via passive diffusion across the intestinal brush border membrane. plymouth.ac.ukusamvcluj.ro Once inside the enterocytes, it is incorporated into chylomicrons. nih.gov

Cellular and Subcellular Distribution Studies of this compound and its Metabolites

Following absorption, astaxanthin is transported via the lymphatic system to the liver and then distributed to various tissues. nih.gov Research indicates that only the free form of astaxanthin is present in cells, suggesting that any absorbed esterified forms are completely hydrolyzed either prior to or during intestinal absorption. usamvcluj.ro

In the plasma, astaxanthin, being a polar carotenoid, is primarily transported by lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). usamvcluj.ro From the bloodstream, astaxanthin is distributed to various organs and tissues. Studies in animal models have shown accumulation of astaxanthin in the liver, adipose tissue, and skin. nih.govnih.gov

At the subcellular level, astaxanthin's unique molecular structure, with its polar end groups and nonpolar polyene chain, allows it to be incorporated into cell membranes. nih.gov It can span the lipid bilayer, with its terminal rings positioned at the membrane-water interface and the conjugated double bond system within the hydrophobic core. nih.gov This positioning is thought to contribute to its potent antioxidant activity by protecting the membrane from lipid peroxidation. nih.gov Metabolites of astaxanthin have also been detected in various rat tissues, indicating that it undergoes further biotransformation after absorption. nih.gov

Mechanistic Investigations of Astaxanthin Dipalmitate Bioactivity in Preclinical Models

Modulation of Oxidative Stress Pathways

Astaxanthin (B1665798) is recognized for its potent ability to counteract oxidative stress through multiple mechanisms. It directly neutralizes free radicals and also modulates endogenous antioxidant systems to enhance cellular defense against oxidative damage.

The unique molecular structure of astaxanthin underpins its exceptional radical scavenging capabilities at the cellular membrane. With a long, conjugated polyene chain and polar ionone (B8125255) rings at each end, the molecule can span the entire lipid bilayer. This orientation allows astaxanthin to scavenge reactive oxygen species (ROS) on both the inner and outer surfaces of the cell membrane, as well as within the hydrophobic core. This comprehensive protection distinguishes it from other antioxidants that may act only on one side of the membrane. The polyene chain is effective at quenching lipid peroxyl radicals within the membrane, thereby inhibiting the chain reactions of lipid peroxidation, while the terminal rings can neutralize aqueous radicals at the membrane-cytosol interface.

A key mechanism of astaxanthin's antioxidant action is its ability to upregulate the body's own defense systems through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govbohrium.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress, astaxanthin facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes that encode for phase II detoxifying and antioxidant enzymes. nih.gov Preclinical studies have demonstrated that treatment with astaxanthin leads to the increased expression and activity of several of these crucial enzymes. nih.gov This modulation enhances the cell's capacity to neutralize ROS and protect against oxidative damage. nih.gov For instance, astaxanthin has been shown to up-regulate enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov

Table 1: Impact of Astaxanthin on Nrf2 Pathway Components and Downstream Enzymes in Preclinical Models
Pathway Component/EnzymeObserved EffectPreclinical Model/Cell TypeReference
Nrf2Upregulation / Nuclear TranslocationRat brain, Human retinal pigment epithelial cells nih.govnih.gov
Keap1DownregulationMouse liver nih.gov
Heme Oxygenase-1 (HO-1)UpregulationRat brain, Rat kidney nih.gov
Superoxide Dismutase (SOD)Increased Activity/ExpressionMouse liver nih.gov
Catalase (CAT)Increased Activity/ExpressionMouse liver nih.gov
Glutathione Peroxidase (GPx)Increased Activity/ExpressionMouse liver nih.gov

Anti-inflammatory Signaling Pathways

Chronic inflammation is closely linked to oxidative stress, and astaxanthin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov In response to inflammatory stimuli, the NF-κB transcription factor is activated and moves into the nucleus, where it triggers the expression of genes for pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govplos.org

Preclinical studies have consistently shown that astaxanthin can inhibit the activation of the NF-κB pathway. nih.govresearchgate.net It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, astaxanthin effectively blocks the nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators. researchgate.netplos.org This inhibitory action has been observed in various models, demonstrating a dose-dependent reduction in pro-inflammatory cytokine levels. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, are crucial in mediating cellular responses to stress, including inflammation and apoptosis. nih.govnih.gov Overactivation of these pathways can contribute to tissue damage in various pathological conditions.

Astaxanthin has been found to modulate MAPK signaling, often by inhibiting the phosphorylation and subsequent activation of key kinases like JNK and p38 under stressful conditions. nih.govplos.org For example, in a model of lipopolysaccharide (LPS)-induced myocardial injury, astaxanthin treatment suppressed the activation of the MAPK pathway, contributing to its protective effects. nih.gov Similarly, it has been shown to attenuate apoptosis by down-regulating the JNK/p-JNK pathway in models of autoimmune hepatitis. plos.org This regulatory role on MAPK pathways is a significant component of astaxanthin's cytoprotective and anti-inflammatory effects. nih.gov

Table 2: Modulation of Anti-inflammatory Pathways by Astaxanthin in Preclinical Models
Signaling PathwayKey Protein/TargetObserved EffectPreclinical Model/Cell TypeReference
NF-κB PathwayNF-κB p65Inhibited Nuclear TranslocationHigh-fat-fed mice plos.org
TNF-α, IL-6Reduced Production/SecretionLPS-induced mice nih.govnih.gov
MAPK Pathwayp-JNKDownregulationConA-induced autoimmune hepatitis model plos.org
p38Inhibited ActivationHuman neuroblastoma SH-SY5Y cells nih.gov

Transforming Growth Factor-beta (TGF-β) Pathway Regulation

Astaxanthin dipalmitate, a diester of astaxanthin, has demonstrated significant regulatory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway in preclinical studies. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in the pathogenesis of fibrotic diseases.

In hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, astaxanthin has been shown to counteract the pro-fibrogenic effects of TGF-β1. nih.gov Mechanistic studies revealed that astaxanthin treatment significantly decreased the TGF-β1-induced expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and procollagen (B1174764) type 1, alpha 1 (Col1A1) at both the mRNA and protein levels. nih.gov This anti-fibrogenic effect is mediated through the inhibition of Smad3 activation, a crucial downstream effector in the canonical TGF-β signaling cascade. nih.govresearchgate.net Astaxanthin was found to attenuate the phosphorylation and subsequent nuclear translocation of Smad3. nih.gov Furthermore, it inhibited the expression of TGF-β receptor I (TβRI) and TβRII, suggesting a multi-level inhibition of the TGF-β signaling pathway. nih.gov

The table below summarizes the key findings regarding the regulatory effects of astaxanthin on the TGF-β pathway in preclinical models.

Model SystemKey MediatorObserved Effect of AstaxanthinDownstream Consequences
LX-2 (human hepatic stellate cell line)TGF-β1Attenuated Smad3 phosphorylation and nuclear translocationDecreased expression of α-SMA and Col1A1
Primary mouse hepatic stellate cellsTGF-β1Inhibited expression of TβRI and TβRIIReduced HSC activation and fibrogenesis

Cytokine and Chemokine Expression Control

This compound exhibits potent immunomodulatory properties by controlling the expression of various cytokines and chemokines, key signaling molecules that mediate inflammatory responses. Preclinical evidence strongly supports its role in suppressing pro-inflammatory mediators, thereby mitigating excessive inflammation in various disease models. nih.govscienceopen.comnih.gov

Numerous in vitro and in vivo studies have demonstrated that astaxanthin can inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govscienceopen.comnih.govmdpi.com This suppression is often mediated through the regulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways. nih.govscienceopen.comnih.gov By inhibiting these pathways, astaxanthin effectively downregulates the gene expression of pro-inflammatory cytokines.

For instance, in a model of lipopolysaccharide (LPS)-induced inflammation in dendritic cells, astaxanthin treatment significantly inhibited the secretion of IL-1β, IL-17, and TGF-β in a dose-dependent manner. mdpi.com In animal models of sepsis, astaxanthin administration also led to a marked decrease in the serum levels of these cytokines. mdpi.com Furthermore, astaxanthin has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators. nih.gov

The following table details the effects of astaxanthin on cytokine and chemokine expression in various preclinical models.

Model SystemInflammatory StimulusKey Cytokines/Chemokines AffectedObserved Effect of Astaxanthin
Dendritic CellsLipopolysaccharide (LPS)IL-1β, IL-17, TGF-βDose-dependent inhibition of secretion
Sepsis Mouse ModelLipopolysaccharide (LPS)IL-1β, IL-17, TGF-βSignificant decrease in serum levels
Various preclinical modelsGeneral inflammationTNF-α, IL-1β, IL-6Inhibition of expression via NF-κB and JAK/STAT pathway regulation

Regulation of Apoptosis and Cell Survival Mechanisms

Dual Effects on Apoptotic Pathways (e.g., p53, Bcl-2, Caspase activation)

This compound has been shown to exert dual effects on apoptotic pathways, promoting apoptosis in cancer cells while inhibiting it in healthy cells under stress conditions. This selective activity highlights its therapeutic potential. The regulation of apoptosis by astaxanthin involves the modulation of key proteins in both the intrinsic and extrinsic apoptotic pathways, including the tumor suppressor p53, the Bcl-2 family of proteins, and caspases.

In several cancer cell lines, astaxanthin has been demonstrated to induce apoptosis. nih.gov For example, in breast cancer cells, astaxanthin treatment led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov This was accompanied by the activation of initiator caspase-9 and effector caspase-3, leading to programmed cell death. nih.gov Furthermore, some studies have indicated that astaxanthin can induce apoptosis through a p53-dependent pathway, where it upregulates the expression of p53 and its downstream target, p21. nih.govmdpi.com

Conversely, in non-cancerous cells subjected to various stressors, astaxanthin has shown a protective effect by inhibiting apoptosis. In a cell model of tauopathy, astaxanthin significantly inhibited apoptosis by attenuating the activation of caspase-3 and the decrease of Bcl-2. nih.gov Similarly, in models of cerebral ischemia, astaxanthin treatment has been found to reduce apoptosis-related gene expression. researchgate.net

The table below summarizes the dual effects of astaxanthin on apoptotic pathways.

Cell/Model TypeConditionKey Apoptotic Proteins ModulatedOutcome
SKBR3 Breast Cancer CellsCancerBax/Bcl-2 ratio, cleaved caspase-3, cleaved caspase-9, mutp53Induction of intrinsic apoptosis
MCF-7 Breast Cancer CellsCancerp53, p21Induction of p53-dependent apoptosis
Tauopathy Cell ModelNeurodegenerationCaspase-3, Bcl-2Inhibition of apoptosis

Endoplasmic Reticulum (ER) Stress Attenuation in Cellular Models

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. The accumulation of misfolded proteins leads to ER stress and the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis. This compound has been shown to attenuate ER stress in various cellular models, thereby promoting cell survival.

In a cell model of tauopathy, a neurodegenerative condition characterized by the accumulation of misfolded tau protein, astaxanthin treatment was found to alleviate ER stress. nih.gov It achieved this by suppressing the activation of all three major branches of the UPR signaling pathways: PERK, IRE1, and ATF6. nih.gov By mitigating ER stress, astaxanthin inhibited the downstream activation of apoptotic pathways. nih.govconsensus.app

Similarly, in a mouse model of insulin (B600854) resistance induced by a high-fructose, high-fat diet, astaxanthin was found to reduce hepatic ER stress. nih.gov It significantly reversed the increased expression of ER stress markers such as immunoglobulin-binding protein (BiP), PKR-like ER kinase (PERK), phosphorylated eukaryotic initiation factor 2α (eIF2α), X-box binding protein 1 (XBP1), and activating transcription factor 6 (ATF6). nih.gov This reduction in ER stress was also associated with a decrease in the apoptotic marker caspase-12. nih.gov

The following table details the effects of astaxanthin on ER stress markers in different cellular models.

Model SystemConditionKey ER Stress Markers AffectedObserved Effect of Astaxanthin
N2a cells expressing Tau4RDΔK280TauopathyPERK, IRE1, ATF6 signaling pathwaysSuppression of activation
Liver of high fructose (B13574) and high fat diet-fed miceInsulin ResistanceBiP, PERK, p-eIF2α, XBP1, ATF6, caspase-12Significant reversal of increased expression
Pancreatic β-cells (MIN6)Palmitate-induced stressCHOP, GRP78Reduction of CHOP and upregulation of GRP78

Influence on Glucose and Lipid Metabolic Homeostasis in Animal Models

Insulin Signaling and Glucose Uptake Enhancement (e.g., PI3K/Akt, GLUT4)

This compound has demonstrated significant beneficial effects on glucose and lipid metabolic homeostasis in various animal models of insulin resistance and type 2 diabetes. Its mechanisms of action primarily involve the enhancement of insulin signaling and the promotion of glucose uptake in peripheral tissues.

Preclinical studies have consistently shown that astaxanthin can improve insulin sensitivity. oipub.com In the liver of insulin-resistant mice, astaxanthin treatment was found to promote the IRS-PI3K-Akt pathway of insulin signaling. oipub.comresearchgate.net It achieved this by increasing the tyrosine phosphorylation and decreasing the serine phosphorylation of insulin receptor substrates (IRS)-1 and -2. oipub.com This, in turn, led to an increased association between IRS-1/2 and phosphatidylinositol 3-kinase (PI3K) and subsequent serine phosphorylation of Akt. oipub.com The activation of the PI3K/Akt pathway is crucial for mediating the metabolic effects of insulin. mdpi.com

Furthermore, astaxanthin has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, which is a critical step for glucose uptake. mdpi.comoup.com By activating Akt, astaxanthin facilitates the movement of GLUT4 from intracellular vesicles to the cell surface, thereby increasing the capacity of cells to take up glucose from the bloodstream. mdpi.com Some research suggests that astaxanthin may exert its effects on insulin signaling by inhibiting S6 Kinase 1 (S6K1), which is known to negatively regulate the PI3K pathway. mdpi.com

The table below summarizes the key findings on the influence of astaxanthin on insulin signaling and glucose uptake.

Animal/Cell ModelKey Pathway/MoleculeObserved Effect of AstaxanthinConsequence
Liver of insulin-resistant miceIRS-PI3K-Akt pathwayIncreased tyrosine phosphorylation of IRS-1/2, decreased serine phosphorylation of IRS-1/2, increased Akt phosphorylationEnhanced insulin signaling
L6 myotubesGLUT4Enhanced translocation to the plasma membraneIncreased glucose uptake
3T3-L1 adipocytes and L6 myotubesS6K1InhibitionFeedback activation of the PI3K pathway and enhanced glucose uptake
Rat L6 muscle cellsIRS-1, Akt, JNKIncreased IRS-1 tyrosine and Akt phosphorylation, decreased JNK phosphorylationAmelioration of insulin resistance

Adipokine Modulation and Metabolic Regulation

In preclinical investigations, astaxanthin, the active component of this compound, has demonstrated significant effects on metabolic regulation, partly through the modulation of adipokines. Adipokines are cytokines secreted by adipose tissue that play crucial roles in inflammation and metabolic processes. In a mouse insulinoma (MIN6) pancreatic β-cell model, palmitate was shown to increase the secretion of pro-inflammatory adipokines such as monocyte chemoattractant protein-1 (MCP-1). acs.org Pre-treatment with astaxanthin was found to significantly attenuate this palmitate-induced secretion, suggesting a protective role against inflammation in metabolic tissues. acs.org

Animal models of obesity and related metabolic disorders have further elucidated these effects. A systematic review and meta-analysis of studies on animal models of diet-induced obesity found that astaxanthin supplementation induced a significant reduction in adipose tissue weight. nih.govworktribe.comresearchgate.net In models of non-alcoholic fatty liver disease (NAFLD), astaxanthin improved several disease biomarkers in the blood, including cholesterol and triglycerides, and reduced liver weight. nih.govworktribe.comresearchgate.net Furthermore, in animal models of type 2 diabetes, astaxanthin significantly reduced serum glucose levels. nih.govworktribe.comresearchgate.net These findings collectively suggest that astaxanthin supplementation has positive effects on symptoms associated with obesity-related diseases in animals by exerting lipid-lowering, hypo-insulinemic, and hypoglycemic activities. nih.govworktribe.comresearchgate.net

Studies in rainbow trout have shown that dietary astaxanthin modulates lipid and glucose metabolism in the liver. nih.govmdpi.com It was observed to upregulate the expression of genes involved in triacylglycerol turnover and beta-oxidation, such as carnitine palmitoyltransferase 1 (cpt1α2). nih.gov In mice fed a high-fat diet, astaxanthin supplementation not only decreased body weight and lipid accumulation in the liver but also modulated serum lipid levels and regulated genes involved in lipogenesis through the AMPK/SREBP1c pathway. nih.gov

Table 1: Effects of Astaxanthin on Adipokine Modulation and Metabolic Parameters in Preclinical Models This table is interactive and allows for sorting and filtering of data.

Finding Model System Key Outcomes Reference(s)
Attenuation of MCP-1 Secretion Mouse Insulinoma (MIN6) Cells Astaxanthin pre-treatment significantly attenuated palmitate-induced secretion of the pro-inflammatory adipokine MCP-1. acs.org
Reduction in Adipose Tissue Animal Models of Obesity Astaxanthin supplementation led to a significant reduction in the weight of adipose tissue. nih.govworktribe.comresearchgate.net
Improved NAFLD Biomarkers Animal Models of NAFLD Improved blood biomarkers (cholesterol, triglycerides) and reduced liver weight were observed. nih.govworktribe.comresearchgate.net
Hypoglycemic Effect Animal Models of Type 2 Diabetes Astaxanthin treatment resulted in a significant reduction in serum glucose levels. nih.govworktribe.comresearchgate.net
Modulation of Lipid Metabolism Genes High-Fat Diet-Fed Mice Astaxanthin regulated genes in the AMPK/SREBP1c pathway, downregulating lipogenesis and upregulating lipid oxidation. nih.gov

AMPK Pathway Activation and Mitochondrial Biogenesis

A primary mechanism through which astaxanthin exerts its metabolic benefits is the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a critical cellular energy sensor and metabolic regulator. mdpi.com Studies have shown that astaxanthin functions as an activator of AMPK, which in turn inhibits lipogenesis and fat accumulation in the liver. nih.gov In high-fat diet (HFD)-fed mice, astaxanthin activated AMPK in skeletal muscle, ameliorating insulin resistance and improving metabolic status. researchgate.netnih.gov

The activation of AMPK by astaxanthin initiates a cascade that promotes mitochondrial biogenesis, the process of generating new mitochondria. frontiersin.orgresearchgate.net Activated AMPK stimulates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). mdpi.comfrontiersin.org PGC-1α then activates nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), key regulators of mitochondrial gene expression and protein synthesis. mdpi.comfrontiersin.org This entire pathway enhances the creation of new, functional mitochondria. mdpi.comfrontiersin.orgresearchgate.net

This mechanism has been observed in various preclinical models. In mouse preantral follicles, astaxanthin was found to increase the expression of p-AMPK, PGC-1α, NRF1, and TFAM, leading to enhanced mitochondrial biogenesis and reduced oxidative stress. mdpi.com Similarly, in skeletal muscle of HFD-fed mice and in palmitate-stimulated C2C12 muscle cells, astaxanthin treatment upregulated the expression of PGC-1α, NRF1, and TFAM, mitigating mitochondrial damage and improving muscle function. frontiersin.orgresearchgate.net The effects of astaxanthin on mitochondrial biogenesis were shown to be dependent on AMPK, as the use of an AMPK inhibitor abolished these benefits in mouse follicles. mdpi.com

Table 2: Astaxanthin's Role in AMPK Pathway Activation and Mitochondrial Biogenesis This table is interactive and allows for sorting and filtering of data.

Model System Key Pathway Component Observed Effect Reference(s)
High-Fat Diet-Fed Mice (Skeletal Muscle) AMPK Activated by astaxanthin treatment. researchgate.netnih.gov
Mouse Preantral Follicles p-AMPK, PGC-1α, NRF1, TFAM Expression levels were elevated by astaxanthin. mdpi.com
HFD-Fed Mice & C2C12 Cells (Skeletal Muscle) PGC-1α, NRF1, TFAM Protein expression was enhanced with astaxanthin treatment. frontiersin.orgresearchgate.net
Oleic Acid-Induced Hepatic Steatosis Model p-AMPK/AMPK ratio Increased by astaxanthin, indicating AMPK activation. nih.gov

Immunomodulatory Research in Animal Models

Lymphoproliferation and Natural Killer (NK) Cell Activity

Preclinical studies in various animal models have consistently shown that astaxanthin enhances cell-mediated immune responses, specifically by stimulating lymphocyte proliferation and boosting the activity of Natural Killer (NK) cells. nih.govmdpi.com Dietary supplementation with astaxanthin has been shown to stimulate mitogen-induced lymphoproliferation in dogs and cats. nih.govnih.gov In dogs, concanavalin (B7782731) A-induced lymphocyte proliferation was enhanced, and in cats, peripheral blood mononuclear cell (PBMC) proliferation was heightened following astaxanthin administration. nih.govnih.gov

Beyond general lymphocyte proliferation, astaxanthin has a marked effect on NK cells, which are critical components of the innate immune system that destroy virally infected cells and tumor cells. In both dogs and cats, dietary astaxanthin was found to increase the cytotoxic activity of NK cells. nih.govnih.gov Similar immune-enhancing effects have been observed in murine models. algatech.com One study revealed that astaxanthin administration in mice led to significant stimulatory effects on the proliferation of spleen cells. algatech.com Another mouse study demonstrated that astaxanthin treatment significantly increased lymphocyte proliferation in response to lipopolysaccharides (LPS), a component of bacterial outer membranes. algatech.com These findings suggest that astaxanthin can bolster the immune system's ability to respond to pathogens. nih.govmdpi.com

Table 3: Effects of Astaxanthin on Lymphoproliferation and NK Cell Activity in Animal Models This table is interactive and allows for sorting and filtering of data.

Animal Model Immune Parameter Observed Effect Reference(s)
Dogs Lymphocyte Proliferation (Concanavalin A-induced) Enhanced nih.gov
Dogs NK Cell Cytotoxic Activity Enhanced nih.gov
Cats PBMC Proliferation Heightened nih.gov
Cats NK Cell Cytotoxic Activity Heightened nih.gov
Mice Spleen Cell Proliferation Stimulated algatech.com

T-cell and B-cell Responses

Astaxanthin has been demonstrated to modulate both T-cell and B-cell mediated immunity in animal models, thereby enhancing both cellular and humoral immune responses. nih.gov Studies in dogs and cats have shown that dietary astaxanthin supplementation leads to an increase in total T-cell (CD3+) populations. nih.govresearchgate.net Specifically in cats, the population of T helper cells (CD4+) was also higher in astaxanthin-fed groups. nih.gov Furthermore, astaxanthin has been shown to promote a T-helper 1 (Th1) biased immune response by enhancing the secretion of key Th1 cytokines. In ex vivo studies using lymphocytes from mice, astaxanthin administration stimulated the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), cytokines crucial for coordinating the cellular immune response against pathogens. mdpi.com

The influence of astaxanthin extends to the humoral immune response, which is mediated by B-cells and the antibodies they produce. In both dogs and cats, dietary astaxanthin increased the concentrations of Immunoglobulin G (IgG) and Immunoglobulin M (IgM). nih.govnih.gov In laying hens, serum IgG content was also significantly increased with astaxanthin supplementation. animbiosci.org Further research in murine models has shown that astaxanthin enhances in vivo antibody production to T-dependent antigens and increases the number of antibody-secreting cells. algatech.com This body of evidence indicates that astaxanthin can significantly bolster both major arms of the adaptive immune system. nih.gov

Table 4: Modulation of T-Cell and B-Cell Responses by Astaxanthin in Animal Models This table is interactive and allows for sorting and filtering of data.

Animal Model Immune Component Specific Marker/Response Observed Effect Reference(s)
Cats T-Cells CD3+ (Total T-Cells) Population Increased nih.gov
Cats T-Cells CD4+ (T Helper Cells) Population Increased nih.gov
Mice T-Cell Cytokines IFN-γ, IL-2 Secretion Enhanced mdpi.com
Dogs B-Cell Response IgG, IgM Concentrations Increased nih.gov
Cats B-Cell Response IgG, IgM Concentrations Increased nih.gov
Mice B-Cell Response Antibody production to T-dependent antigens Enhanced algatech.com

Formulation and Delivery System Research for Enhanced Astaxanthin Dipalmitate Bioavailability

Nanocarrier Systems for Improved Delivery

The application of nanocarrier systems to improve the delivery of astaxanthin (B1665798) dipalmitate is an area of growing interest, although direct research is in its nascent stages. The primary motivation for exploring such systems is to overcome the poor water solubility and potential for degradation of this lipophilic compound, thereby enhancing its bioavailability.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising lipid-based nanocarriers for hydrophobic compounds like astaxanthin and its esters. NLCs, in particular, have been investigated for their ability to encapsulate astaxanthin, showing potential for improved stability and delivery. dergipark.org.tr While no specific studies were found that exclusively use astaxanthin dipalmitate, the principles of NLC formulation would readily apply. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, allowing for higher payload and reduced expulsion of the active compound during storage.

Table 1: Potential Components for SLN and NLC Formulation of this compound

Component Example Role in Formulation
Solid Lipid Cetyl palmitate, stearic acid, glyceryl monostearate Forms the solid matrix of the nanoparticle, providing controlled release and stability.
Liquid Lipid (for NLCs) Oleic acid, soybean oil, medium-chain triglycerides Creates imperfections in the solid lipid matrix to increase loading capacity and prevent drug expulsion.
Surfactant/Emulsifier Polysorbates (e.g., Tween 80), poloxamers, lecithin Stabilizes the nanoparticle dispersion and prevents aggregation.

| Aqueous Phase | Purified water | The continuous phase in which the lipid nanoparticles are dispersed. |

Microemulsions and nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant. They are well-suited for encapsulating lipophilic molecules like astaxanthin esters. Research on nanoemulsions has demonstrated their ability to improve the bioavailability of astaxanthin, and this is expected to extend to its dipalmitate form. ajou.ac.kr The small droplet size of nanoemulsions provides a large surface area for absorption in the gastrointestinal tract.

Table 2: Reported Parameters for Astaxanthin-Loaded Nanoliposomes

Parameter Reported Value Reference
Vesicle Size 80.62 ± 4.52 nm researchgate.net
Polydispersity Index (PDI) 0.20 ± 0.03 researchgate.net
Zeta Potential -31.80 ± 1.85 mV researchgate.net

It should be noted that the data in Table 2 pertains to astaxanthin and not specifically this compound. However, it provides a relevant benchmark for what could be expected for its dipalmitate ester.

Nanomicellar formulations utilize amphiphilic molecules that self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic compounds in their core. This delivery system has been explored for various carotenoids to enhance their water dispersibility and bioavailability. While specific research on nanomicellar formulations of this compound is lacking, the general principles of micellar encapsulation are applicable.

Strategies for Stability Enhancement in Delivery Systems

A key challenge in the application of astaxanthin and its esters is their susceptibility to degradation by light, heat, and oxidation. rmiq.org Encapsulation within nanocarriers provides a physical barrier that can protect the compound from these environmental factors. For this compound, the stability is inherently greater than that of free astaxanthin due to the esterification of the hydroxyl groups. However, further enhancement of stability can be achieved through its incorporation into a solid lipid matrix, as in SLNs and NLCs, or within the protective core of a liposome (B1194612) or nanoemulsion.

Controlled Release and Targeted Delivery Approaches

Nanocarrier systems offer the potential for controlled release and targeted delivery of encapsulated compounds. For this compound, a controlled release profile would ensure a sustained presence in the systemic circulation, potentially enhancing its therapeutic efficacy. The lipid matrix of SLNs and NLCs can be designed to provide a slow and sustained release of the encapsulated compound. Furthermore, the surface of these nanocarriers can be modified with targeting ligands to direct them to specific tissues or cells, although this level of advanced research has not yet been reported for this compound.

Comparative Research and Future Directions

Comparative Studies of Astaxanthin (B1665798) Dipalmitate with Other Astaxanthin Forms (e.g., monoesters, free astaxanthin)

Astaxanthin exists in several forms: a non-esterified (free) form and esterified forms, where one (monoester) or both (diester) of its hydroxyl groups are bound to fatty acids. Astaxanthin dipalmitate is a diester form, where both hydroxyl groups are esterified with palmitic acid. Research indicates that the biological efficacy of astaxanthin is significantly influenced by its molecular form, with esterified versions often demonstrating advantages in stability, bioavailability, and activity compared to the free form.

Studies comparing esterified and non-esterified astaxanthin have shown that the in vivo absorption of carotenoids is generally better in the esterified state. semanticscholar.org For instance, research on mice demonstrated that astaxanthin derived from Haematococcus pluvialis algae, which is predominantly a mix of monoesters and diesters, resulted in higher tissue concentrations of astaxanthin and the longest endurance performance compared to groups consuming non-esterified forms. nih.gov This enhanced bioavailability is a key factor in its greater biological effect. nih.gov In terms of antioxidant activity, esterified forms have been reported to exhibit higher potency than the non-esterified form in both in vitro experiments and in animal models of skin cancer. nih.gov

While natural astaxanthin is typically esterified, synthetic astaxanthin is produced in the free form. mdpi.com This structural difference contributes to variations in their effectiveness. However, the stability can be influenced by formulation. For example, while esterified astaxanthin is generally considered more stable, synthetic free astaxanthin is often microencapsulated, which can improve its retention rate in animal feeds compared to natural, unformulated esterified astaxanthin. mdpi.com Despite this, studies in aquatic animals have shown that synthetic astaxanthin may lead to more effective coloration, possibly because the esterified forms in natural sources require hydrolysis during digestion before they become bioavailable, which could impair deposition in tissues. mdpi.com

Table 1: Comparative Efficacy of Different Astaxanthin Forms
Astaxanthin FormKey CharacteristicsObserved Effects in Research ModelsSource(s)
Esterified (Diesters like Dipalmitate & Monoesters) Naturally derived from sources like Haematococcus pluvialis. Fatty acids attached to hydroxyl groups. Generally more stable.- Higher in vivo absorption and tissue concentration. nih.gov
  • Greater improvement in endurance performance (mice). nih.gov
  • Higher antioxidant and anti-lipid peroxidation activity. mdpi.com
  • Superior antitumor effect in a rat model of skin cancer. nih.gov
  • nih.govmdpi.com
    Free (Non-esterified) Typically from synthetic sources or the yeast Phaffia rhodozyma. No attached fatty acids.- Lower tissue concentrations compared to esterified forms. nih.gov
  • Requires formulation (e.g., microencapsulation) to improve stability and retention in feeds. mdpi.com
  • May show better coloration efficiency in some aquaculture applications. mdpi.com
  • nih.govmdpi.com
    Astaxanthin-octanoic acid diester A specific diester form.- Demonstrated a stronger inhibition of lipogenesis in preadipocytes compared to the free form.

    Synergistic Effects of this compound with Other Bioactive Compounds

    The potent antioxidant capacity of this compound can be enhanced when combined with other bioactive compounds, leading to synergistic or additive effects. This synergy often arises from complementary mechanisms of action, such as regenerating other antioxidants or targeting different cellular pathways.

    A significant area of research is the interaction between astaxanthin and vitamin E. Studies have shown a synergistic antioxidant effect, particularly with tocotrienols, a form of vitamin E. nih.govnih.gov The proposed mechanism involves the formation of hydrogen bonds between the two molecules, which enhances their combined ability to scavenge singlet oxygen and hydroxyl radicals. nih.gov This interaction is more effective with tocotrienols than with α-tocopherol, another form of vitamin E. nih.govnih.gov A clinical trial combining natural astaxanthin with tocotrienols found significant improvements in composite and verbal memory in subjects with age-related memory decline, highlighting the functional benefits of this synergy. nutraingredients.com

    Another well-documented synergy is with omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov Omega-3s are highly susceptible to oxidation, which can diminish their efficacy. instrength.org Astaxanthin's potent antioxidant properties help protect these PUFAs from lipid peroxidation, both in formulations and within cellular membranes. mdpi.com Furthermore, their combined action provides enhanced protection against oxidative stress. Research has shown that low concentrations of astaxanthin combined with DHA or EPA produce synergistic antioxidant effects by activating the Nrf2-ARE signaling pathway, which upregulates the body's own antioxidant enzymes. nih.govresearchgate.net This combination has been shown to alleviate atherosclerosis risk factors in animal models. mdpi.com

    Table 2: Synergistic Effects of Astaxanthin with Bioactive Compounds
    Bioactive CompoundMechanism of SynergyObserved Synergistic OutcomeSource(s)
    Vitamin E (Tocotrienols) Intermolecular interaction and hydrogen bonding enhances radical scavenging capacity.- Enhanced elimination of singlet oxygen and hydroxyl radicals. nih.govnih.gov
  • Improved cognitive function (composite and verbal memory) in subjects with age-related memory decline. nutraingredients.com
  • nih.govnih.govnutraingredients.com
    Omega-3 Fatty Acids (EPA & DHA) Astaxanthin prevents the oxidation of PUFAs. Combined action upregulates the Nrf2-ARE antioxidant pathway.- Increased cellular antioxidant activity and glutathione (B108866) levels. nih.gov
  • Enhanced protection against oxidative stress and inflammation. mdpi.comresearchgate.net
  • Alleviation of atherosclerosis risk factors in rats. mdpi.com
  • mdpi.comnih.govmdpi.comresearchgate.net

    Advanced Research Models for this compound Studies

    To better understand the complex biological activities of lipophilic compounds like this compound, researchers are moving beyond traditional cell cultures and animal models to more sophisticated systems that more accurately mimic human physiology.

    Organoid Cultures: Intestinal organoids are three-dimensional, self-organizing structures grown from stem cells that replicate the architecture and function of the human gut. These models are particularly valuable for studying the metabolism, absorption, and local effects of carotenoids. mdpi.com For instance, intestinal organoids have been successfully used to investigate the effects of high concentrations of palmitate, a key component of this compound. mdpi.com Such studies demonstrate that organoids can model lipotoxicity and its impact on intestinal cell differentiation and function, offering a powerful platform to explore the specific effects of this compound on gut health and nutrient metabolism. mdpi.com

    Ex Vivo Systems: Three-dimensional (3D) full skin models are another advanced tool used to study the dermatological effects of astaxanthin. These models, which consist of reconstructed human epidermis and dermis, can be maintained outside the body and used to test the protective effects of topical compounds against environmental stressors. Studies have utilized these models to show that astaxanthin provides biological cell protection against UVB-induced damage, supporting its use in skincare. Such ex vivo systems allow for detailed analysis of cellular responses in a multi-layered tissue environment, providing more relevant data than simple monolayer cell cultures. nutraingredients-usa.com

    Advanced Cell Models: Research into the effects of astaxanthin and its components is also being conducted in specific primary cell lines that are crucial to understanding its therapeutic potential. For example, human bone marrow-derived mesenchymal stem cells (MSCs) have been used to investigate how astaxanthin can mitigate the inflammatory responses and cell death induced by palmitate. nih.gov These studies are critical for understanding how this compound might influence stem cell health and regenerative processes, particularly in metabolic diseases where fatty acid levels are elevated. nih.gov

    Emerging Research Areas and Unexplored Mechanistic Pathways

    Future research on this compound is poised to explore novel biological roles and elucidate complex molecular mechanisms beyond its well-established antioxidant properties.

    Mitochondrial Regulation: An exciting and relatively new area of investigation is astaxanthin's role as a modulator of mitochondrial function. nih.gov Emerging evidence suggests that astaxanthin can improve glucose and lipid metabolism and enhance muscle function by influencing gene expression and protein modification within the mitochondria, independent of its antioxidant activity. nih.gov This opens up possibilities for its application in metabolic disorders and age-related decline in mitochondrial function.

    Stem Cell Biology: The influence of astaxanthin on stem cell fate and function is a promising frontier. Studies have shown that astaxanthin can protect mesenchymal stem cells from palmitate-induced inflammation and cell death. nih.gov It also appears to enhance the proliferation and differentiation of these crucial cells. mdpi.com Understanding how this compound interacts with the stem cell microenvironment could lead to new strategies in regenerative medicine and for combating chronic metabolic diseases. nih.gov

    Gut Microbiome Interactions: The connection between carotenoid metabolism and the gut microbiome is a largely unexplored area. mdpi.com Future studies may investigate how this compound affects the composition and function of gut bacteria and, conversely, how the microbiome influences the bioavailability and metabolic fate of this compound. This research could pave the way for personalized nutritional strategies based on an individual's gut microbiome profile.

    Q & A

    Basic Research Questions

    Q. What validated analytical methods are recommended for quantifying astaxanthin dipalmitate in biological matrices?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetone/methanol mobile phases (55:45 v/v) is the gold standard for accurate quantification. Spectrophotometric methods are discouraged due to overestiation from co-eluting carotenoids like β-carotene and astacene, which can inflate results by up to 18% . For isomer-specific analysis, chiral columns or pre-HPLC purification (e.g., Luna C18) are critical to isolate this compound from stereoisomers .

    Q. How does the instability of this compound during storage impact experimental reproducibility?

    • Methodological Answer : Degradation is accelerated by light, oxygen, and heat. Store samples in dark, airtight containers at -20°C with inert gas purging. Purity >99% monomers (achieved via pre-HPLC) and addition of antioxidants like α-tocopherol can mitigate degradation. Stability studies recommend monitoring carotenoid content at 0, 30, and 90 days using HPLC to validate storage protocols .

    Q. What are the best practices for synthesizing and purifying this compound for in vitro studies?

    • Methodological Answer : Supercritical CO2 extraction optimizes yield from natural sources (e.g., Lycium barbarum), while enzymatic esterification of astaxanthin with palmitic acid is preferred for synthetic routes. Post-synthesis, use preparative HPLC with acetone/hexane gradients to achieve >99% purity. Confirm identity via NMR and mass spectrometry, referencing standards like (rac./meso)-astaxanthin dipalmitate .

    Advanced Research Questions

    Q. How can response surface methodology (RSM) optimize fermentation conditions for this compound production?

    • Methodological Answer : Box-Behnken design (BBD) with variables like temperature (20–40°C), pH (5–7), and moisture content (60–80%) effectively models fermentation yield. Use ANOVA to identify significant factors and artificial neural networks (ANN) to predict nonlinear interactions. Validate models with triplicate runs at central points to ensure reproducibility .

    Q. What experimental designs address contradictions in bioavailability studies between this compound and free astaxanthin?

    • Methodological Answer : Controlled feeding trials (e.g., Atlantic salmon studies) comparing equimolar doses of esterified vs. free forms should include:

    • Digestibility assays using acid hydrolysis to quantify liberated astaxanthin.
    • Tissue-specific HPLC analysis to track deposition in skin, muscle, and liver.
    • Colorimetric scoring (e.g., SalmoFan™) to correlate chemical data with visual pigmentation. Discrepancies arise from esterase activity variability across species, necessitating species-specific enzyme profiling .

    Q. How do stereoisomers of this compound affect its antioxidant efficacy in cellular models?

    • Methodological Answer : Isolate (3S,3'S), (rac.), and (meso) isomers via chiral HPLC. Assess ROS scavenging in HT-29 cells using DCFH-DA assays under oxidative stress (e.g., H2O2 exposure). Compare EC50 values and lipid peroxidation inhibition (via malondialdehyde quantification). Note: (3S,3'S) shows 2–3× higher efficacy than racemic mixtures due to membrane permeability differences .

    Q. What statistical approaches resolve conflicting data on this compound’s role in redox signaling?

    • Methodological Answer : Apply multivariate analysis (PCA, OPLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets from treated vs. control models. Use false discovery rate (FDR) correction for high-throughput data. For in vivo studies, hierarchical linear modeling accounts for individual variation in redox markers like glutathione reductase activity .

    Methodological Notes

    • Sample Preparation : Avoid saponification for esterified forms; mild extraction with dichloromethane preserves this compound integrity .
    • Data Reporting : Express results as free astaxanthin equivalents post-hydrolysis, not "astaxanthin complex," to prevent misrepresentation .
    • Ethical Replication : Follow Beilstein Journal guidelines: detail experimental parameters in supplements, limit main text to 5 critical syntheses, and cite prior protocols for known compounds .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.